N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide
Description
N-{4-[(6-Bromopyridin-2-yl)amino]butyl}-2-phenylacetamide is a synthetic phenylacetamide derivative featuring a 6-bromopyridine moiety linked via a four-carbon butyl chain to the acetamide nitrogen (Figure 1). Its structure combines a phenylacetamide core—a motif prevalent in antimicrobial and receptor-targeting compounds—with a brominated pyridine group, which may enhance binding affinity or metabolic stability .
Properties
Molecular Formula |
C17H20BrN3O |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-[4-[(6-bromopyridin-2-yl)amino]butyl]-2-phenylacetamide |
InChI |
InChI=1S/C17H20BrN3O/c18-15-9-6-10-16(21-15)19-11-4-5-12-20-17(22)13-14-7-2-1-3-8-14/h1-3,6-10H,4-5,11-13H2,(H,19,21)(H,20,22) |
InChI Key |
IVLBNTGQMZTVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCCCNC2=NC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
-
Formation of the Bromopyridine Intermediate: : The initial step involves the bromination of pyridine to form 6-bromopyridine. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
-
Amination Reaction: : The 6-bromopyridine is then subjected to an amination reaction with butylamine to form 4-[(6-bromopyridin-2-yl)amino]butane. This step often requires the use of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic substitution.
-
Acylation Reaction: : The final step involves the acylation of the amine group with phenylacetyl chloride to yield this compound. This reaction is typically carried out in the presence of a base like triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized products.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
-
Substitution: : The bromine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced amide or amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparison with Similar Compounds
Chlorophenyl-Substituted Phenylacetamides
N-[(4-Chlorophenyl)methyl]-2-phenylacetamide (6) and N-[(2-Chlorophenyl)methyl]-2-phenylacetamide (7) () differ in the substitution pattern of the aromatic ring. Both are synthesized via metal-catalyzed amide bond formation but exhibit distinct yields (69% for 6 vs. 92% for 7), likely due to steric and electronic effects of the substituent positions (para vs. ortho).
- Activity Implications : Chlorine’s smaller atomic radius may reduce steric hindrance compared to bromine, influencing binding pocket accessibility.
Benzothiazole Derivatives
The patent application () describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which replaces the pyridine ring with a benzothiazole group.
- The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects.
- Activity Implications : Benzothiazole derivatives are often explored for anticancer and antimicrobial activity, suggesting divergent applications compared to pyridine-based analogs.
Piperidine-Containing Muscarinic Antagonists
(2R)-N-[1-(6-Aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide (Compound A, ) shares a pyridine moiety but incorporates a piperidine ring and difluorocyclopentyl group.
- Pharmacological Profile : Compound A shows M3 receptor selectivity (Ki = 2.8 nM) over M2 (Ki = 540 nM), attributed to its bulky substituents and stereochemistry.
Antimicrobial Phenylacetamides
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide () demonstrates structural similarity to benzylpenicillin derivatives, with antimicrobial activity linked to the bromophenyl group.
- Structural Impact : The 4-bromophenyl group in this compound contrasts with the 6-bromopyridin-2-yl group in the target compound, highlighting how halogen placement influences bioactivity.
- Synthesis : Both compounds emphasize the role of bromine in enhancing electrophilic reactivity and target engagement.
Key Structural and Functional Insights
- Substituent Effects : Bromine in the pyridine ring (target compound) offers greater lipophilicity and van der Waals interactions compared to chlorine or methoxy groups in analogs.
- Linker Flexibility : The butyl chain in the target compound may provide greater conformational flexibility than rigid benzothiazole or piperidine systems, impacting binding kinetics.
- Synthetic Challenges : Lower yields in chlorophenyl analogs () underscore the sensitivity of amide bond formation to steric and electronic factors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
